

# Direct Red 23 Staining in Histology: Application Notes and Protocols

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## Compound of Interest

Compound Name: Direct Red 23

Cat. No.: B15556877

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## Introduction

**Direct Red 23**, also known under the names Sirius Red F3B, Pontamine Fast Scarlet 4B, and C.I. 35780, is a versatile anionic azo dye widely employed in histological applications. Its primary utility lies in the highly specific staining of collagen fibers, rendering it an invaluable tool for the study of fibrosis and other conditions involving changes in the extracellular matrix. When used in conjunction with picric acid, the resulting Picro-Sirius Red solution enhances the natural birefringence of collagen, allowing for the differentiation of collagen types under polarized light microscopy. Additionally, **Direct Red 23** can be utilized for the detection of amyloid deposits, presenting an alternative to the more conventional Congo Red stain.

The mechanism of action for **Direct Red 23**'s specificity towards collagen is attributed to the interaction of its sulfonic acid groups with the basic amino acids of collagen molecules. The elongated dye molecules align parallel to the long axis of collagen fibers, a configuration that significantly enhances their birefringence.

## Key Applications

- **Collagen Staining:** Visualization and quantification of collagen fibers in tissue sections to assess fibrosis in various organs, including the liver, kidney, heart, and lung.

- **Amyloid Detection:** Identification of amyloid plaques in tissues, which are characteristic of diseases such as Alzheimer's and amyloidosis.
- **Cell Wall Staining:** In plant biology, **Direct Red 23** can be used to stain cell walls.

## Quantitative Data Summary

Parameter	Collagen Staining (Picro-Sirius Red)	Amyloid Staining
Primary Reagent	0.1% Direct Red 23 in saturated aqueous picric acid	0.1% Direct Red 23 in an alkaline solution
Fixation	Neutral buffered formalin is most common.	Neutral buffered formalin is suitable.
Tissue Section Thickness	3-5 µm for general histology; 6-10 µm for optimal birefringence.	5 µm
Staining Time	60 minutes	20-60 minutes
Washing/Rinsing	Acetic acid solution (0.5%) followed by absolute alcohol.	Tap water or buffer.
Counterstain (Optional)	Weigert's hematoxylin for nuclei.	Hemalum for nuclei.
Expected Results (Bright-field)	Collagen: Red; Muscle and Cytoplasm: Yellow.	Amyloid: Red; Nuclei: Blue.
Expected Results (Polarized Light)	Type I Collagen (thick fibers): Yellow-orange birefringence; Type III Collagen (thin fibers): Green birefringence.	Amyloid: Deep green birefringence. <a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Picro-Sirius Red Staining for Collagen

This protocol is adapted from standard histological procedures for staining collagen in paraffin-embedded tissue sections.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Materials:

- **Direct Red 23** (Sirius Red F3B)
- Picric acid, saturated aqueous solution (approx. 1.2%)
- Acetic acid, glacial
- Ethanol (100% and graded series)
- Xylene or xylene substitute
- Distilled or deionized water
- Weigert's hematoxylin (optional, for nuclear counterstaining)
- Mounting medium

## Solutions:

- Picro-Sirius Red Staining Solution: Dissolve 0.1 g of **Direct Red 23** in 100 ml of saturated aqueous picric acid.
- 0.5% Acetic Acid Solution: Add 0.5 ml of glacial acetic acid to 99.5 ml of distilled water.

## Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.
  - Transfer to 100% ethanol for 2 changes of 3 minutes each.
  - Hydrate through a graded series of ethanol (e.g., 95%, 70%) for 3 minutes each.
  - Rinse in distilled water.
- Nuclear Counterstaining (Optional):

- Stain with Weigert's hematoxylin for 5-10 minutes.
- Wash in running tap water for 10 minutes.
- Differentiate in 1% acid alcohol if necessary.
- Wash again in running tap water.
- Picro-Sirius Red Staining:
  - Immerse slides in the Picro-Sirius Red staining solution for 60 minutes.
- Rinsing and Dehydration:
  - Rinse slides in two changes of 0.5% acetic acid solution.[\[5\]](#)
  - Dehydrate rapidly through 3 changes of 100% ethanol.
  - Clear in xylene (or substitute) for 2 changes of 5 minutes each.
- Mounting:
  - Coverslip with a resinous mounting medium.

#### Expected Results:

- Bright-field Microscopy: Collagen fibers will appear red, while muscle and cytoplasm will be stained yellow by the picric acid. Nuclei, if counterstained, will be blue/black.
- Polarized Light Microscopy: Larger collagen fibers (Type I) will exhibit a bright yellow or orange birefringence, while thinner fibers, including reticular fibers (Type III), will appear green.[\[4\]](#)[\[5\]](#)

## Protocol 2: Direct Red 23 Staining for Amyloid

This protocol is based on methods for direct dye staining of amyloid deposits.[\[1\]](#)[\[6\]](#)[\[7\]](#)

#### Materials:

- **Direct Red 23** (Sirius Red F3B)
- Sodium hydroxide
- Ethanol
- Sodium chloride
- Hemalum (for nuclear counterstaining)
- Distilled or deionized water
- Xylene or xylene substitute
- Mounting medium

#### Solutions:

- Alkaline **Direct Red 23** Solution:
  - Prepare a stock solution of 0.5% **Direct Red 23** in distilled water.
  - For the working solution, add 1 ml of 1% sodium hydroxide to 100 ml of the stock dye solution.
  - Slowly add 20% sodium chloride dropwise while swirling until a fine precipitate is observed (typically a few milliliters).

#### Procedure:

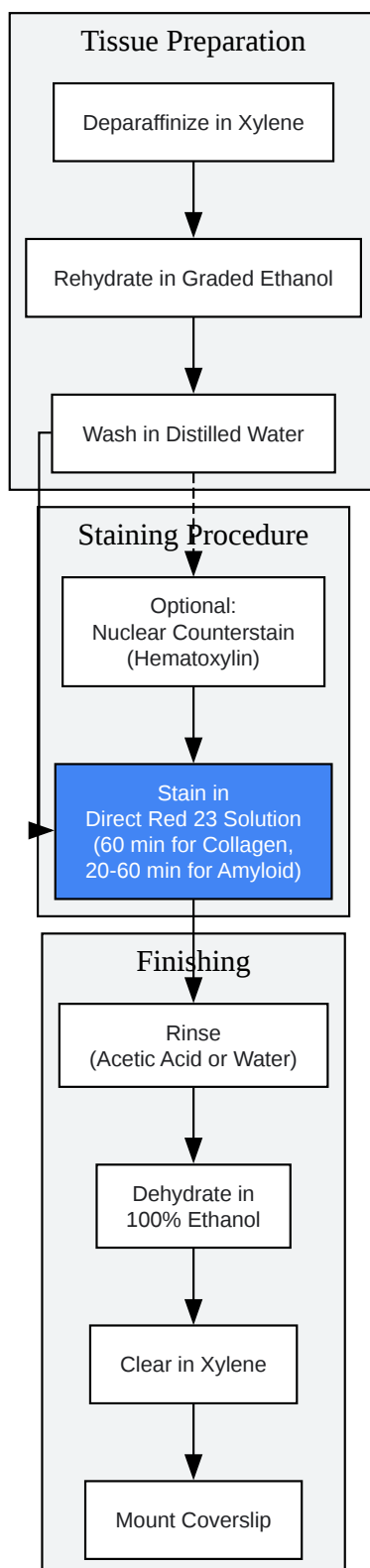
- Deparaffinization and Rehydration:
  - Follow the same procedure as for collagen staining (Protocol 1, Step 1).
- Nuclear Counterstaining:
  - Stain nuclei with hemalum for a few minutes.
  - Rinse well with distilled water.

- Alkaline Treatment:
  - Place slides in an alkaline alcohol solution for 20 minutes.
- **Direct Red 23** Staining:
  - Immerse slides in the alkaline **Direct Red 23** solution for 20-60 minutes.
- Rinsing and Dehydration:
  - Rinse well with tap water.
  - Dehydrate rapidly with absolute ethanol.
  - Clear in xylene (or substitute).
- Mounting:
  - Coverslip with a resinous mounting medium.

#### Expected Results:

- Bright-field Microscopy: Amyloid deposits, as well as eosinophil and Paneth cell granules, will be stained red. Nuclei will be blue.
- Polarized Light Microscopy: Amyloid deposits will exhibit a characteristic deep green birefringence.

## Visualizations



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Caption: Experimental workflow for **Direct Red 23** staining in histology.

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